N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 899351-58-7
VCID: VC6539233
InChI: InChI=1S/C19H20N4O3S2/c1-4-17-21-22-19(27-17)23-28(25,26)15-9-7-14(8-10-15)20-18(24)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
SMILES: CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C)C
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.51

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide

CAS No.: 899351-58-7

Cat. No.: VC6539233

Molecular Formula: C19H20N4O3S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide - 899351-58-7

Specification

CAS No. 899351-58-7
Molecular Formula C19H20N4O3S2
Molecular Weight 416.51
IUPAC Name N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide
Standard InChI InChI=1S/C19H20N4O3S2/c1-4-17-21-22-19(27-17)23-28(25,26)15-9-7-14(8-10-15)20-18(24)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23)
Standard InChI Key QMDNGCIDPNZURJ-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C)C

Introduction

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its chemical structure, properties, synthesis methods, and potential biological activities.

Synthesis and Characterization

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide typically involves:

  • Formation of the Thiadiazole Core: The thiadiazole ring can be synthesized via cyclization of thiosemicarbazides using appropriate oxidizing agents.

  • Sulfamoylation Reaction: The attachment of the sulfamoyl group to the phenyl ring is achieved through sulfonation followed by amination.

  • Amide Bond Formation: Coupling of the sulfamoylated intermediate with 2,5-dimethylbenzoyl chloride or an equivalent reagent.

Characterization techniques include:

  • NMR Spectroscopy: To confirm the structural integrity and substitution patterns.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., amide C=O stretch, sulfonamide S=O stretch).

Comparative Analysis with Related Compounds

PropertyN-{4-[...]}phenyl]-2-hydroxybenzamide N-{4-[...]}phenyl]-2,5-dimethylbenzamide
Molecular Weight~404.5 g/mol~375.46 g/mol
Biological ActivityAntioxidant potentialUnknown; likely anti-inflammatory
Functional Group VariationsHydroxyl group on benzamideMethyl groups on benzamide

Research Gaps and Future Directions

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary.

  • Toxicity Profiling: Evaluation of cytotoxicity against normal and cancerous cell lines is critical.

  • Mechanistic Studies: Elucidation of its mode of action through molecular docking and enzymatic assays.

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